4-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
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Description
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound that features a morpholine ring, a tetrafluorinated phenyl group, and a methoxyphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps:
- **Coupling
Formation of the Tetrafluorophenyl Intermediate: The tetrafluorophenyl group can be synthesized from octafluorotoluene through a series of fluorination reactions.
Attachment of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with the tetrafluorophenyl intermediate.
Formation of the Prop-2-enyl Linker: The prop-2-enyl linker is formed through a Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone.
Properties
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(2-methoxyphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F4NO3.ClH/c1-26-14-6-2-3-7-15(14)28-20-18(23)16(21)13(17(22)19(20)24)5-4-8-25-9-11-27-12-10-25;/h2-7H,8-12H2,1H3;1H/b5-4+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWGLNDHZKEKPC-FXRZFVDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF4NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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